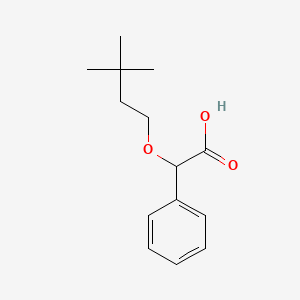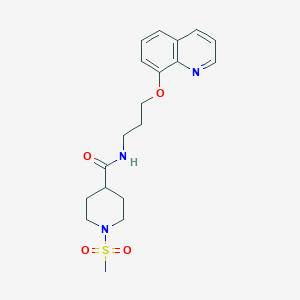![molecular formula C12H11N3O2 B2660469 N-[4-(2-pyrimidinyloxy)phenyl]acetamide CAS No. 24550-10-5](/img/structure/B2660469.png)
N-[4-(2-pyrimidinyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-pyrimidinyloxy)phenyl]acetamide”, also known as PYRINYL or SU1498, is a small molecule compound that has gained significant attention due to its potential implications in various fields of research and industry. It has a molecular weight of 229.24 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.24 . Its IUPAC name is this compound .Aplicaciones Científicas De Investigación
Medical Imaging Applications
Radiosynthesis of novel radioligands for imaging translocator proteins (18 kDa) with Positron Emission Tomography (PET) highlights a significant application in medical imaging. The synthesis of DPA-714 and its derivatives, which are structurally related to N-[4-(2-pyrimidinyloxy)phenyl]acetamide, demonstrates their utility in PET imaging for neuroinflammation studies. These compounds, labeled with fluorine-18, allow for in vivo visualization of brain inflammation, providing insights into neurodegenerative diseases (Dollé et al., 2008; Peyronneau et al., 2013).
Anticancer Research
The exploration of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown potential in anticancer research. These compounds demonstrate appreciable cancer cell growth inhibition against several cancer cell lines, indicating their potential as new anticancer agents. Such studies contribute to the development of targeted therapies for cancer treatment (Al-Sanea et al., 2020).
Environmental Toxicology
Research on the cyto-genotoxicity of pharmaceuticals in aquatic organisms, such as the evaluation of paracetamol (a compound structurally similar to this compound) on zebra mussels, sheds light on the environmental impact of pharmaceutical pollutants. These studies help assess the risks associated with pharmaceutical residues in water bodies and their effects on aquatic life (Parolini et al., 2010).
Pharmacological Studies
The metabolic phenotyping of acetaminophen (structurally related to this compound) and its hepatotoxicity provides crucial insights into drug metabolism and the mechanisms of drug-induced liver injury. These studies are pivotal in understanding the safety profiles of pharmaceutical compounds and in the development of safer drugs (Coen, 2015).
Propiedades
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9(16)15-10-3-5-11(6-4-10)17-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKZDBYLFVMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2660389.png)
![8-Methyl-3-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2660391.png)

![dimethyl 2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B2660393.png)

![[2-Oxo-2-[2-(phenylcarbamoyl)anilino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2660396.png)



![(S)-Methyl 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate hydroiodide](/img/structure/B2660403.png)


![2-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2660407.png)